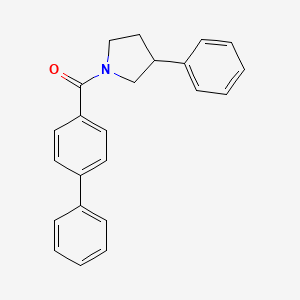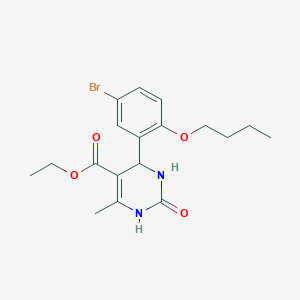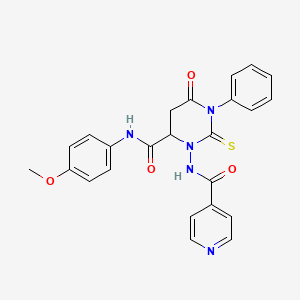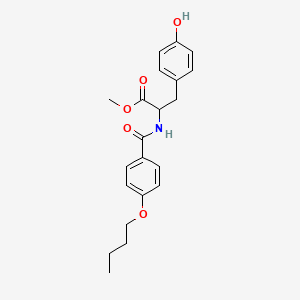
1-(4-biphenylylcarbonyl)-3-phenylpyrrolidine
Overview
Description
1-(4-biphenylylcarbonyl)-3-phenylpyrrolidine, also known as CPP, is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. CPP has been widely used in scientific research to investigate the role of the NMDA receptor in various biological processes.
Mechanism of Action
1-(4-biphenylylcarbonyl)-3-phenylpyrrolidine acts as a competitive antagonist of the NMDA receptor by binding to the glycine binding site of the receptor. This prevents the binding of glycine and thereby inhibits the activation of the receptor. The NMDA receptor is involved in the regulation of calcium influx into cells, which is important for synaptic plasticity and the formation of long-term memory. By inhibiting the NMDA receptor, 1-(4-biphenylylcarbonyl)-3-phenylpyrrolidine can block these processes.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-3-phenylpyrrolidine has been shown to have a number of biochemical and physiological effects. It can inhibit the formation of long-term potentiation (LTP), which is a process involved in the strengthening of synapses and the formation of long-term memory. 1-(4-biphenylylcarbonyl)-3-phenylpyrrolidine can also induce apoptosis in neuronal cells, which may be relevant to the development of neurological disorders. In addition, 1-(4-biphenylylcarbonyl)-3-phenylpyrrolidine has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-biphenylylcarbonyl)-3-phenylpyrrolidine in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its role in various biological processes. However, one limitation of using 1-(4-biphenylylcarbonyl)-3-phenylpyrrolidine is its potential toxicity. It has been shown to induce apoptosis in neuronal cells at high concentrations, which may limit its use in some experiments.
Future Directions
There are a number of future directions for research on 1-(4-biphenylylcarbonyl)-3-phenylpyrrolidine and the NMDA receptor. One area of interest is the role of the NMDA receptor in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the NMDA receptor for the treatment of pain, addiction, and depression. Finally, there is interest in investigating the role of the NMDA receptor in synaptic plasticity and the formation of long-term memory.
Scientific Research Applications
1-(4-biphenylylcarbonyl)-3-phenylpyrrolidine has been widely used in scientific research to investigate the role of the NMDA receptor in various biological processes. It has been used to study synaptic plasticity, learning, and memory, as well as the development of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(4-biphenylylcarbonyl)-3-phenylpyrrolidine has also been used in studies of pain, addiction, and depression.
properties
IUPAC Name |
(4-phenylphenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c25-23(24-16-15-22(17-24)19-9-5-2-6-10-19)21-13-11-20(12-14-21)18-7-3-1-4-8-18/h1-14,22H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLAITCHDNQNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4104354.png)

![N-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B4104363.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4104364.png)
![3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide](/img/structure/B4104371.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenoxy)-2-azetidinone](/img/structure/B4104392.png)

![N-{[(4-chloro-2-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4104413.png)


![ethyl 4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4104428.png)
![2-{[4-(3,4-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4104431.png)
![2-bromo-N-{5-[(4-{[(2-fluorophenyl)amino]carbonyl}benzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4104434.png)